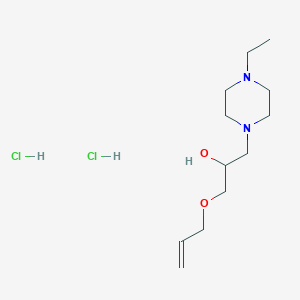![molecular formula C19H22N2O5S2 B4696795 4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)
4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds, which are known for their ability to inhibit enzymes and bind to proteins. MTSEA has been used in a variety of applications, including protein structure determination, enzyme kinetics, and receptor binding studies.
Mécanisme D'action
MTSEA is a sulfhydryl-reactive compound that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the sulfur atom of the cysteine residue and the sulfonamide group of MTSEA. This reaction can result in the modification of the protein structure and function, depending on the location and accessibility of the cysteine residue.
Biochemical and Physiological Effects:
MTSEA has been shown to have a variety of biochemical and physiological effects on proteins. It can induce conformational changes in the protein structure, alter enzyme activity, and affect ligand binding. MTSEA has also been shown to have cytotoxic effects on some cell types, although the mechanism of this toxicity is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available from a number of suppliers. It is also highly reactive with cysteine residues, making it a useful tool for studying protein structure and function. However, MTSEA has some limitations as well. It can be cytotoxic to some cell types, and its reactivity with cysteine residues can be affected by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research involving MTSEA. One area of interest is the development of more selective sulfhydryl-reactive compounds that can target specific cysteine residues in proteins. Another area of interest is the use of MTSEA in combination with other research tools, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of protein structure and function. Additionally, further research is needed to fully understand the cytotoxic effects of MTSEA and to develop strategies to mitigate these effects.
Applications De Recherche Scientifique
MTSEA has been used extensively in scientific research as a tool for studying protein structure and function. It is commonly used to modify cysteine residues in proteins, which can provide information about the location and accessibility of these residues in the protein structure. MTSEA has also been used to study the kinetics of enzyme-catalyzed reactions, as well as the binding of ligands to receptors.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methylsulfanylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-17-8-7-14(13-15(17)19(22)21-9-11-26-12-10-21)28(23,24)20-16-5-3-4-6-18(16)27-2/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIROGLYASALHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)
![(4-methoxyphenyl){4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}amine](/img/structure/B4696756.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4696766.png)
![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)